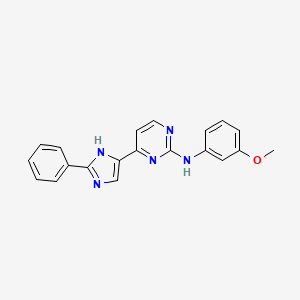![molecular formula C16H17N3O B12596669 Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl- CAS No. 613661-01-1](/img/structure/B12596669.png)
Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals. This particular compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 4-chlorobutan-1-amine, in the presence of a strong base . The bipyridine moiety can be introduced through a coupling reaction with a bipyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . The process is carried out in a continuous reactor, and the product is purified through multistage distillation.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce various substituted pyrrolidines.
Scientific Research Applications
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its bipyridine moiety.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic analog with a five-membered ring containing nitrogen.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is unique due to its combination of a pyrrolidine ring and a bipyridine moiety. This structure allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications .
Properties
CAS No. |
613661-01-1 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
(2-methylpyrrolidin-1-yl)-(5-pyridin-4-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H17N3O/c1-12-3-2-8-19(12)16(20)15-9-14(10-18-11-15)13-4-6-17-7-5-13/h4-7,9-12H,2-3,8H2,1H3 |
InChI Key |
LYJHNMBFKQONNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
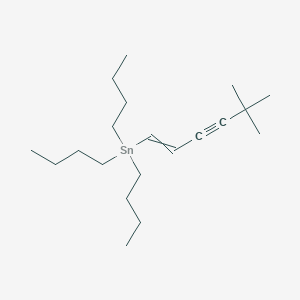
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)

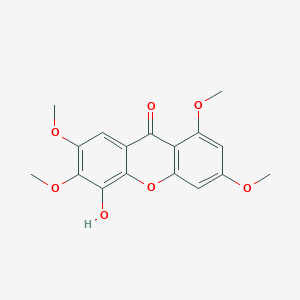
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
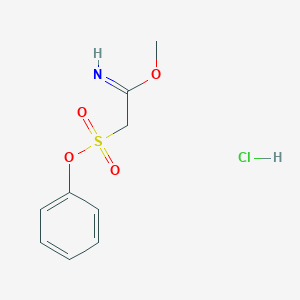
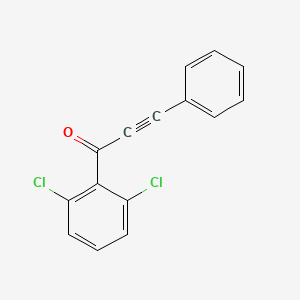
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
